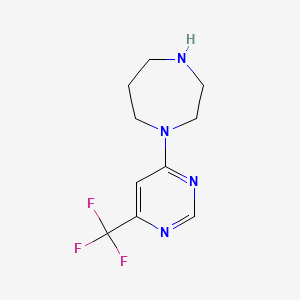

1-(6-(Trifluorométhyl)pyrimidin-4-yl)-1,4-diazépane

Vue d'ensemble

Description

The compound “1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane” is a pyrimidine derivative. Pyrimidines have been used as suitable starting materials for the synthesis of novel scaffolds that are parent to DNA bases and derivatives, thus targeting compounds with relevant biological and pharmacological properties .

Synthesis Analysis

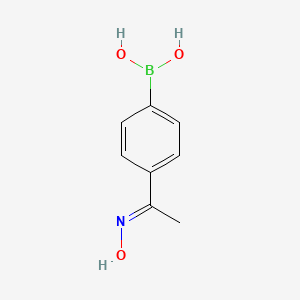

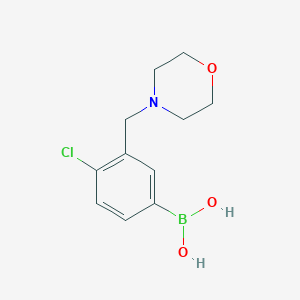

The synthesis of similar compounds has been reported in the literature. For instance, a study reports two strategies for preparing O-alkyl derivatives of 6-substituted-4-(trifluoromethyl)pyrimidin-(1H)-ones: a linear protocol of alkylation, using a CCC-building block followed by [3 + 3]-type cyclocondensation with 2-methylisothiourea sulfate and a convergent protocol based on direct alkylation, using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines . Another study reported the synthesis of a novel series of 2/6-aryl/heteroaryl substituted-N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues from dichloropyrimidines by an initial substitution followed by Suzuki coupling with boronic acids or esters .Chemical Reactions Analysis

Chemoselective O-alkylation of 4-(Trifluoromethyl)pyrimidin-2-(1H)-ones using 4-(Iodomethyl)pyrimidines has been reported . The reaction scope was evaluated by varying the substitution patterns in starting pyrimidin-2-(1H)-ones and the trihalomethyl moiety (trifluoro- and trichloromethyl) in pyrimidines .Applications De Recherche Scientifique

Propriétés antifongiques

Les dérivés de la pyrimidine trifluorométhylée, y compris le « 1-(6-(Trifluorométhyl)pyrimidin-4-yl)-1,4-diazépane », ont montré des activités antifongiques prometteuses. Ils se sont avérés efficaces contre divers champignons tels que Botryosphaeria dothidea, Phompsis sp., Botrytis cinerea, Colletotrichum gloeosporioides, Pyricutaria oryzae et Sclerotinia sclerotiorum .

Activités insecticides

Ces composés ont également démontré des activités insecticides modérées contre Mythimna separata et Spdoptera frugiperda . Cela suggère des applications potentielles dans la lutte antiparasitaire.

Propriétés anticancéreuses

Les dérivés de la pyrimidine trifluorométhylée ont montré certaines activités anticancéreuses contre PC3, K562, Hela et A549 . Cela indique des applications potentielles dans le traitement du cancer.

Synthèse de nouveaux composés

Le composé « this compound » peut être utilisé dans la synthèse de nouveaux composés. Par exemple, il a été utilisé dans la synthèse de nouveaux dérivés de l'acide férulique contenant un thioéther de 1,3,4-oxadiazole .

Propriétés antibactériennes

Certains des dérivés de l'acide férulique synthétisés ont montré une forte activité antibactérienne contre X. axonopodis pv. citri (XAC) . Cela suggère des applications potentielles dans la lutte contre les infections bactériennes.

Contrôle des menaces fongiques et bactériennes pour la santé des plantes

Les dérivés de l'acide férulique synthétisés contenant du thioéther de 1,3,4-oxadiazole et de la pyrimidine trifluorométhylée se sont avérés prometteurs comme agents pour contrôler les menaces fongiques et bactériennes pour la santé des plantes .

Orientations Futures

The development of novel and promising fungicides and pharmaceuticals is urgently required. The major use of TFMP derivatives is in the protection of crops from pests. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Mécanisme D'action

Target of Action

Similar compounds have been found to target dipeptidyl peptidase 4 . This enzyme plays a significant role in glucose metabolism, making it a potential target for antidiabetic drugs .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target enzyme, potentially inhibiting its activity . This interaction could lead to changes in the metabolic processes regulated by the enzyme.

Biochemical Pathways

If the compound does indeed target dipeptidyl peptidase 4, it could impact the glucose metabolism pathway .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

If the compound does inhibit dipeptidyl peptidase 4, it could potentially lead to an increase in insulin secretion and a decrease in glucagon release .

Action Environment

Factors such as temperature, ph, and the presence of other compounds could potentially affect its action .

Analyse Biochimique

Biochemical Properties

1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of CDKs, preventing their interaction with substrates and thereby inhibiting their activity. Additionally, 1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .

Cellular Effects

1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane has been observed to affect various types of cells and cellular processes. In cancer cells, it inhibits cell proliferation by inducing cell cycle arrest and promoting apoptosis . The compound influences cell signaling pathways, such as the mTOR pathway, which is involved in cell growth and metabolism . By modulating these pathways, 1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane can alter gene expression and cellular metabolism, leading to changes in cell function and behavior .

Molecular Mechanism

The molecular mechanism of action of 1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the active sites of target enzymes, such as CDKs, through hydrogen bonding and hydrophobic interactions . This binding prevents the enzymes from interacting with their substrates, thereby inhibiting their activity. Additionally, 1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane can modulate gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane can lead to sustained inhibition of target enzymes and persistent changes in cellular function .

Dosage Effects in Animal Models

The effects of 1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, 1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane can induce toxic effects, such as liver damage and impaired organ function . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic processes result in the formation of water-soluble metabolites that can be excreted from the body .

Transport and Distribution

The transport and distribution of 1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively taken up by cells through organic anion transporters and organic anion-transporting polypeptides . Once inside the cells, 1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane can accumulate in specific cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of 1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound has been found to localize in the cytoplasm and nucleus, where it interacts with target enzymes and regulatory proteins . This localization is crucial for its activity, as it allows 1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane to modulate cellular processes at the molecular level .

Propriétés

IUPAC Name |

1-[6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N4/c11-10(12,13)8-6-9(16-7-15-8)17-4-1-2-14-3-5-17/h6-7,14H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOGQVZXFVQSRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC=NC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

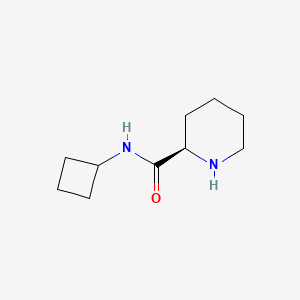

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

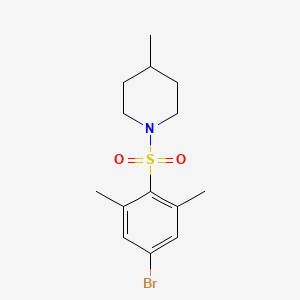

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1412259.png)

![2-Fluorobenzo[d]thiazol-4-ol](/img/structure/B1412264.png)

![Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester](/img/structure/B1412265.png)

![4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-1-oxo-3-phenylpropyl]hydrazide](/img/structure/B1412269.png)

![tert-Butyl 2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1412273.png)

![2-Boc-5-oxa-2,9-diazaspiro[3.6]decane](/img/structure/B1412274.png)